molecular formula C4H4I2N2 B2547346 3,4-Diiodo-5-methyl-1h-pyrazole CAS No. 6715-87-3

3,4-Diiodo-5-methyl-1h-pyrazole

Cat. No.: B2547346
CAS No.: 6715-87-3
M. Wt: 333.899
InChI Key: FPLNGDMFVSCNHK-UHFFFAOYSA-N
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Description

3,4-Diiodo-5-methyl-1H-pyrazole is a heterocyclic compound characterized by the presence of two iodine atoms and a methyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Diiodo-5-methyl-1H-pyrazole typically involves the iodination of 3-methyl-1H-pyrazole. One common method includes the use of iodine and sodium hydroxide in the presence of a phase-transfer catalyst such as hexadecyltrimethylammonium bromide. The reaction is carried out in water at reflux temperature (100°C) for 16 hours, yielding the desired product with high efficiency .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

3,4-Diiodo-5-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide and other nucleophiles.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

3,4-Diiodo-5-methyl-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Diiodo-5-methyl-1H-pyrazole involves enzyme inhibition. The compound can bind to specific enzymes and interfere with their activity, thereby affecting various biochemical pathways. This property makes it a valuable tool in biochemical research and drug development.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Diiodo-1H-pyrazole
  • 3-Iodo-5-methyl-1H-pyrazole
  • 3,4-Dichloro-5-methyl-1H-pyrazole

Uniqueness

3,4-Diiodo-5-methyl-1H-pyrazole is unique due to the presence of two iodine atoms at specific positions on the pyrazole ring, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where iodine’s reactivity and electronic effects are advantageous .

Properties

IUPAC Name

3,4-diiodo-5-methyl-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4I2N2/c1-2-3(5)4(6)8-7-2/h1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPLNGDMFVSCNHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)I)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4I2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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